molecular formula C12H16ClN3O B3027636 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride CAS No. 1353948-40-9

2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride

Cat. No. B3027636
CAS RN: 1353948-40-9
M. Wt: 253.73
InChI Key: DHUIQJOBXJHXFO-UHFFFAOYSA-N
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Description

“2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride” consists of a five-membered oxazole ring, which is a heterocyclic compound with an oxygen atom at position 1 and a nitrogen atom at position 3 . The compound also contains a methylpiperazine group attached to the oxazole ring .


Physical And Chemical Properties Analysis

“2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride” is a solid compound . Its boiling point is not specified . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Anticonvulsant Applications

2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride and its derivatives have been studied for their potential as anticonvulsant agents. Research has shown that certain derivatives, such as 2-Phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole, demonstrate significant anticonvulsant effects with low toxicity, suggesting their potential in therapeutic applications for seizure disorders (Wei et al., 2009), (Wei et al., 2010).

Antibacterial and Antifungal Properties

This compound has also been implicated in the search for new antibacterial and antifungal agents. Derivatives like 2-benzo[d][1,3]dioxol-6-yl-3-[(3-morpholin-4-yl)‐1H‐1,2,4‐triazol-5-yl)]‐1,3‐thiazolidin‐4‐one have shown promising results against Mycobacterium tuberculosis and Candida albicans, highlighting their potential in combating infectious diseases (El Bialy et al., 2011).

Antioxidant Activities and Glucosidase Inhibition

Derivatives of 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride have been synthesized and analyzed for their antioxidant activities and glucosidase inhibitory properties. These studies indicate potential applications in managing oxidative stress-related disorders and in the treatment of diabetes (Özil et al., 2018).

Corrosion Inhibition

In the field of materials science, some derivatives have been explored as corrosion inhibitors. For instance, 3-(4-methylpiperazin-2-yl)-5-amino-1H-1,2,4-triazole demonstrated significant inhibition of copper corrosion in chloride environments, suggesting applications in metal preservation and industrial maintenance (Kozaderov et al., 2019).

Safety and Hazards

The compound is classified as a warning signal word. It may cause skin irritation (H315) and serious eye irritation (H319). It may also be harmful if swallowed (H302) .

Future Directions

The future directions for “2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride” and similar compounds involve further exploration of their biological activities. Given their wide spectrum of biological activities, these compounds are of interest for the development of new therapeutic agents .

properties

IUPAC Name

2-(3-methylpiperazin-1-yl)-1,3-benzoxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-9-8-15(7-6-13-9)12-14-10-4-2-3-5-11(10)16-12;/h2-5,9,13H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUIQJOBXJHXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353948-40-9
Record name Benzoxazole, 2-(3-methyl-1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353948-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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